An Investigational Guide to the Mechanism of Action of Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine
An Investigational Guide to the Mechanism of Action of Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine
Abstract
This technical guide outlines a comprehensive, multi-phased investigational strategy to elucidate the mechanism of action for the novel compound, Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine (CAS 1193403-51-8). While the existence of this compound is confirmed, a thorough review of the scientific literature reveals a notable absence of pharmacological data.[1] Drawing upon established structure-activity relationships within the diverse pyrazole class of compounds, this document provides a scientifically rigorous framework for its systematic characterization.[2][3] The guide is intended for researchers, scientists, and drug development professionals, offering a series of detailed experimental protocols, from initial broad-based screening to in-depth in-vivo validation. Our approach is grounded in the principles of causality and self-validation, ensuring a logical and robust pathway to constructing a high-fidelity model of the compound's molecular interactions and downstream physiological effects.
Introduction and Structural Analysis
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, anti-psychotic, and anti-obesity agents.[4] The title compound, Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine, integrates several key structural motifs that suggest a predisposition for biological activity, particularly within the central nervous system (CNS).
Structural Deconstruction:
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1,5-Disubstituted Pyrazole Core: The pyrazole ring is substituted at the N1 position with a methyl group and at the C5 position with a phenyl group. This 1,5-disubstitution pattern is a common feature in many biologically active pyrazoles.[2][5]
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Propyl-Methylamine Side Chain at C3: A three-carbon chain with a terminal secondary amine (methylamine) is attached to the C3 position of the pyrazole ring. The presence of a basic nitrogen atom at a physiological pH suggests a high likelihood of interaction with aminergic G-protein coupled receptors (GPCRs), monoamine transporters, or ion channels.
Given the structural features, and the known CNS activities of many pyrazole derivatives, we can formulate several plausible, testable hypotheses for the mechanism of action of this compound.[6][7]
Plausible Mechanistic Hypotheses:
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Monoamine Oxidase (MAO) Inhibition: Several pyrazoline derivatives have been shown to possess antidepressant-like activity with good binding interactions with the MAO-A enzyme.[6] The overall structure of the title compound bears some resemblance to MAO inhibitors.
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Cannabinoid Receptor Modulation: Pyrazole derivatives are famously represented by SR141716A (Rimonabant), a potent antagonist of the cannabinoid CB1 receptor.[8] While the substitution pattern of our target compound differs, the potential for interaction with the endocannabinoid system warrants investigation.
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Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Certain 4,5-dihydro-1H-pyrazole derivatives have demonstrated inhibitory activity against nNOS, suggesting a potential role in neuroprotection.[9]
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Monoacylglycerol Lipase (MAGL) Inhibition: A class of 1,5-diphenylpyrazole derivatives has been identified as reversible inhibitors of MAGL, an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol.[10]
This guide will now detail the experimental workflow required to systematically test these hypotheses and uncover the primary mechanism of action.
A Phased Experimental Workflow for Mechanistic Elucidation
We propose a four-phase approach, progressing from broad, high-throughput screening to specific, in-depth in-vivo characterization. This ensures a logical, data-driven narrowing of focus.
Phase I: Broad-Based Target Screening and Initial Profiling
The initial objective is to cast a wide net to identify the most probable class of biological targets. This is a crucial step to avoid confirmation bias toward a single hypothesized mechanism.
Experimental Protocol 1: Comprehensive CNS Target Binding Panel
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Objective: To identify potential binding interactions across a wide range of CNS-relevant receptors, transporters, and ion channels.
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Methodology:
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Synthesize or procure a sufficient quantity of Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine with a purity of >98%.
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Engage a contract research organization (CRO) or utilize an in-house platform to screen the compound at a standard concentration (e.g., 10 µM) against a panel of at least 50 CNS targets. This panel should include, but not be limited to:
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Dopamine receptors (D1-D5)
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Serotonin receptors (5-HT1A, 1B, 2A, 2C, 3, 6, 7)
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Adrenergic receptors (α1, α2, β1, β2)
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Cannabinoid receptors (CB1, CB2)
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Opioid receptors (µ, δ, κ)
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Monoamine transporters (DAT, SERT, NET)
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The assay format will be competitive radioligand binding, measuring the percent inhibition of a specific radioligand for each target.
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Causality Check: A "hit" is defined as >50% inhibition at the screening concentration. This threshold is set to balance sensitivity with the likelihood of identifying physiologically relevant interactions.
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Experimental Protocol 2: Key Enzyme Inhibition Assays
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Objective: To directly test the hypotheses of MAO, nNOS, and MAGL inhibition.
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Methodology:
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MAO-A and MAO-B Assay: Utilize a commercially available fluorometric assay kit. Incubate recombinant human MAO-A and MAO-B enzymes with a range of concentrations of the test compound. Measure the production of hydrogen peroxide via a fluorescent probe. Calculate IC50 values.
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nNOS Assay: Employ a Griess assay to measure the production of nitrite from the enzymatic conversion of L-arginine by recombinant nNOS. Perform a dose-response curve to determine the IC50.
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MAGL Assay: Use a colorimetric assay that measures the release of thiol from the hydrolysis of a specific MAGL substrate. Determine the IC50 from a concentration-response curve.
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Data Presentation: Phase I Screening Results
| Target Class | Specific Target | Assay Type | % Inhibition at 10 µM | IC50 (µM) |
| GPCRs | CB1 Receptor | Radioligand Binding | Hypothetical Value | TBD |
| 5-HT2A Receptor | Radioligand Binding | Hypothetical Value | TBD | |
| Transporters | SERT | Radioligand Binding | Hypothetical Value | TBD |
| Enzymes | MAO-A | Fluorometric | Hypothetical Value | TBD |
| MAO-B | Fluorometric | Hypothetical Value | TBD | |
| MAGL | Colorimetric | Hypothetical Value | TBD |
TBD: To Be Determined
Phase II: In-Depth In-Vitro Pharmacological Characterization
Assuming a primary target is identified in Phase I (e.g., significant binding to the 5-HT2A receptor), Phase II aims to rigorously characterize this interaction.
Experimental Protocol 3: Affinity and Selectivity Determination
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Objective: To determine the precise binding affinity (Kd) of the compound for its primary target and assess its selectivity over related targets.
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Methodology:
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Saturation Binding Assay: Perform a homologous competition binding assay using cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human 5-HT2A). Incubate membranes with a fixed concentration of a suitable radioligand and increasing concentrations of the unlabeled test compound.
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Data Analysis: Fit the data to a one-site competition model using non-linear regression to calculate the Ki value, which can be converted to Kd.
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Selectivity Panel: Based on the primary hit, run full dose-response curves for closely related receptors (e.g., all other serotonin receptor subtypes) to establish a selectivity profile.
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Experimental Protocol 4: Functional Activity Assessment
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Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the target receptor.
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Methodology (Example for a Gq-coupled receptor like 5-HT2A):
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Calcium Mobilization Assay: Use cells expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
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Agonist Mode: Apply increasing concentrations of the test compound and measure the fluorescence change to determine if it stimulates calcium release (EC50).
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Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then stimulate with a known agonist (e.g., serotonin) at its EC80 concentration. Measure the inhibition of the agonist response to determine the IC50 and calculate the pA2 or Kb value.
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Visualization: Hypothetical Signaling Pathway
Caption: Workflow for validating compound activity in primary neurons.
Phase IV: In-Vivo Studies for Physiological and Behavioral Corroboration
The final phase aims to connect the molecular mechanism to a whole-animal physiological or behavioral outcome. The choice of model is dictated by the findings of the previous phases.
Experimental Protocol 6: Animal Behavioral Model (Example for a 5-HT2A Antagonist)
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Objective: To assess if the compound has antipsychotic-like or antidepressant-like effects in vivo.
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Methodology:
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Model Selection: Use the DOI-induced head-twitch response (HTR) in mice, a classic behavioral assay for 5-HT2A receptor antagonism.
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Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection) at several doses.
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Challenge: After a suitable pre-treatment time, administer the 5-HT2A agonist DOI (2,5-Dimethoxy-4-iodoamphetamine).
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Observation: Videorecord the animals and have a blinded observer count the number of head twitches over a 20-30 minute period.
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Data Analysis: Compare the number of head twitches in the compound-treated groups to the vehicle-treated group. A significant reduction indicates 5-HT2A antagonism in vivo.
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Trustworthiness: Include control groups (vehicle only, compound only, DOI + vehicle) to ensure the observed effect is specific to the drug-challenge interaction. Run a locomotor activity test in parallel to rule out general sedation as a confounding factor.
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Data Synthesis and Conclusion
The successful execution of this four-phase plan will generate a comprehensive dataset. The final step is to synthesize this information into a coherent mechanistic model. For example, if the data consistently shows that Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine is a potent and selective 5-HT2A antagonist with efficacy in a relevant animal model, this becomes its primary, evidence-based mechanism of action.
This investigational guide provides a robust, logical, and technically detailed pathway for the complete mechanistic characterization of Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine. By grounding our approach in the known pharmacology of the pyrazole class and adhering to a rigorous, phased experimental design, we can confidently move from structural novelty to mechanistic understanding.
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